
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in the 1980s and gained popularity in the 1990s as a recreational drug. However, its use as a recreational drug has been banned in many countries due to its potential for abuse and adverse effects. Despite this, it has been studied for its potential therapeutic applications in scientific research.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This results in the activation of intracellular signaling pathways that lead to changes in neuronal activity and neurotransmitter release. The exact mechanism of action of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is not fully understood, but it is thought to involve the modulation of serotonin and dopamine neurotransmission.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide are complex and not fully understood. It has been shown to produce psychedelic effects, including alterations in perception, mood, and cognition. It has also been shown to produce changes in heart rate, blood pressure, and body temperature. Additionally, it has been shown to produce changes in brain activity, particularly in regions involved in sensory processing and emotional regulation.
実験室実験の利点と制限
The advantages of using N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments include its potential for studying the mechanisms of psychedelic effects and its potential therapeutic applications. However, its use in lab experiments is limited by its potential for abuse and adverse effects. Additionally, its synthesis is complex and requires expertise in organic chemistry.
将来の方向性
For research on N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide include further investigations into its potential therapeutic applications, particularly in the treatment of psychiatric disorders and chronic pain. Additionally, further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects it produces. Finally, research is needed to develop safer and more efficient synthesis methods for N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
合成法
The synthesis of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves a multi-step process starting with the reaction of 3,4-dimethoxyphenethylamine with thiophene-2-carbonyl chloride to form the corresponding amide. This amide is then subjected to a series of reactions involving cyclopentanone, sodium borohydride, and acetic anhydride to yield N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. The synthesis of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been studied for its potential therapeutic applications in scientific research. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This has led to investigations into its potential use in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. Additionally, it has been studied for its potential use in the treatment of chronic pain.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-23-16-8-7-15(14-17(16)24-2)9-12-21-19(22)20(10-3-4-11-20)18-6-5-13-25-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSCYDRNEQZIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)
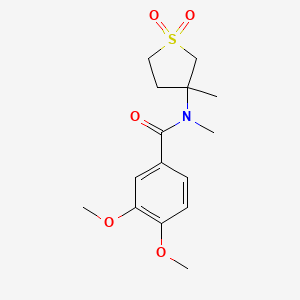
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2500176.png)
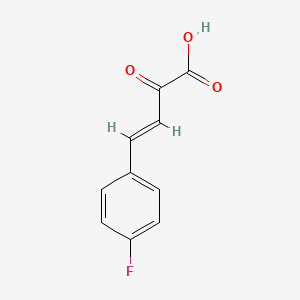
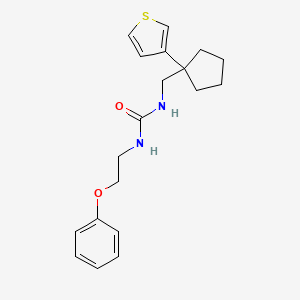
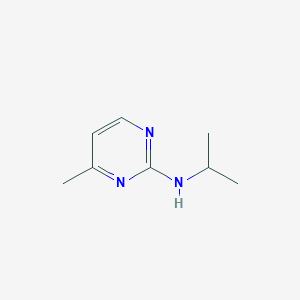
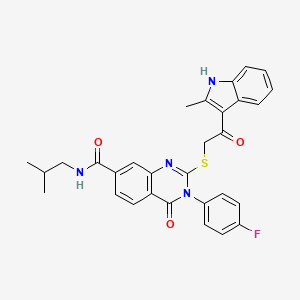
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/no-structure.png)
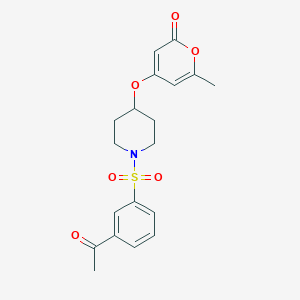
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)
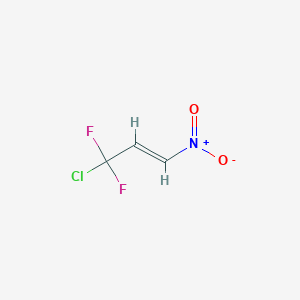
![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)
![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)